molecular formula C18H28KNO3S B6985238 Potassium;1-[[2,4-di(propan-2-yl)phenyl]methyl]piperidine-3-sulfonate

Potassium;1-[[2,4-di(propan-2-yl)phenyl]methyl]piperidine-3-sulfonate

Cat. No.: B6985238
M. Wt: 377.6 g/mol
InChI Key: SXVZJUQWGBSINF-UHFFFAOYSA-M
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Description

Potassium;1-[[2,4-di(propan-2-yl)phenyl]methyl]piperidine-3-sulfonate is an organic compound featuring a potassium ion paired with a sulfonated piperidine derivative. This compound stands out due to its unique molecular structure and properties, which makes it of interest in various scientific domains including chemistry, biology, and medicine.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Potassium;1-[[2,4-di(propan-2-yl)phenyl]methyl]piperidine-3-sulfonate typically involves a multi-step process. One common route begins with the sulfonation of 1-piperidine to introduce the sulfonate group. This is followed by the reaction with 2,4-di(propan-2-yl)benzyl chloride in the presence of a strong base, such as potassium hydroxide, to yield the target compound.

Industrial Production Methods: Industrially, this compound can be produced using a continuous flow reactor which allows precise control over reaction conditions like temperature and pressure. This method is efficient and scalable, making it suitable for large-scale production.

Chemical Reactions Analysis

Types of Reactions: Potassium;1-[[2,4-di(propan-2-yl)phenyl]methyl]piperidine-3-sulfonate undergoes various chemical reactions including:

  • Oxidation: Can be oxidized under specific conditions to yield various sulfoxides and sulfones.

  • Reduction: Reduction processes may target the sulfonate group or other functional groups within the molecule.

  • Substitution: The piperidine and benzyl groups allow for nucleophilic and electrophilic substitution reactions, respectively.

Common Reagents and Conditions: Common reagents include potassium hydroxide for base-catalyzed reactions, hydrogen peroxide for oxidation, and lithium aluminum hydride for reductions. Typical conditions involve controlled temperatures (25-80°C) and the use of solvents like dichloromethane or ethanol.

Major Products Formed: Major products include sulfoxides and sulfones from oxidation, and substituted piperidine derivatives from nucleophilic substitutions.

Scientific Research Applications

Potassium;1-[[2,4-di(propan-2-yl)phenyl]methyl]piperidine-3-sulfonate has a wide range of applications:

  • Chemistry: Used as an intermediate in organic synthesis, particularly in the synthesis of more complex molecules.

  • Biology: Studied for its interactions with various biological systems, potentially serving as a lead compound for drug development.

  • Medicine: Investigated for its pharmacological properties, including potential therapeutic effects.

  • Industry: Utilized in the manufacturing of specialty chemicals and materials due to its unique reactive properties.

Mechanism of Action

The compound exerts its effects through interactions with specific molecular targets. These include enzymes and receptors that play a role in various biological pathways. For example, the sulfonate group may interact with enzymes involved in oxidative stress, while the piperidine structure could influence neurotransmitter pathways.

Comparison with Similar Compounds

Compared to other sulfonated piperidine compounds, Potassium;1-[[2,4-di(propan-2-yl)phenyl]methyl]piperidine-3-sulfonate is unique due to the presence of the 2,4-di(propan-2-yl)benzyl group, which imparts distinct chemical and biological properties. Similar compounds include:

  • Sodium 1-(benzyl)piperidine-3-sulfonate

  • Potassium 1-(4-isopropylbenzyl)piperidine-3-sulfonate

These compounds share structural similarities but differ in their specific substituents, leading to variations in their reactivity and applications. This compound stands out for its balance of lipophilicity and reactivity, making it particularly versatile in various fields of research and industry.

Properties

IUPAC Name

potassium;1-[[2,4-di(propan-2-yl)phenyl]methyl]piperidine-3-sulfonate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H29NO3S.K/c1-13(2)15-7-8-16(18(10-15)14(3)4)11-19-9-5-6-17(12-19)23(20,21)22;/h7-8,10,13-14,17H,5-6,9,11-12H2,1-4H3,(H,20,21,22);/q;+1/p-1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SXVZJUQWGBSINF-UHFFFAOYSA-M
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)C1=CC(=C(C=C1)CN2CCCC(C2)S(=O)(=O)[O-])C(C)C.[K+]
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H28KNO3S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

377.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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